(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Asymmetric synthesis Chiral pool building block Diastereoselective reaction

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1841382-71-5) is a chiral, non-aromatic chromane derivative with the molecular formula C₉H₈BrN₃O and a molecular weight of 254.08 g/mol. The compound features a stereodefined (4R) azido substituent on the saturated pyran ring and a bromo group at the 6-position of the fused benzene ring.

Molecular Formula C9H8BrN3O
Molecular Weight 254.087
CAS No. 1841382-71-5
Cat. No. B2682979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene
CAS1841382-71-5
Molecular FormulaC9H8BrN3O
Molecular Weight254.087
Structural Identifiers
SMILESC1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br
InChIInChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m1/s1
InChIKeyLWEIFJJDVQZGCN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1841382-71-5): Chiral Azido-Bromo Chromane for Click Chemistry & Asymmetric Synthesis Procurement


(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1841382-71-5) is a chiral, non-aromatic chromane derivative with the molecular formula C₉H₈BrN₃O and a molecular weight of 254.08 g/mol . The compound features a stereodefined (4R) azido substituent on the saturated pyran ring and a bromo group at the 6-position of the fused benzene ring [1]. The azido moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole formation, while the bromo substituent serves as a handle for cross-coupling chemistry [2]. As of the most recent ChEMBL database annotation, no biological activity data have been reported for this compound, positioning it primarily as a synthetic building block rather than a pre-validated bioactive scaffold [2].

Why Generic Substitution Fails for (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene: Chirality, Regiochemistry, and Dual Functional Handles


Substituting this compound with the (4S)-enantiomer (CAS 1867051-07-7) would invert the stereochemical outcome in any asymmetric transformation, making the two enantiomers non-interchangeable for chiral-pool synthesis, diastereoselective reactions, or biological target engagement where chirality governs recognition . The 4-azido-6-bromoisochroman regioisomer (CAS 676134-72-8) differs in the fusion orientation of the pyran ring, altering molecular shape and potentially directing substituents into distinct spatial vectors, which is critical for fragment-based drug design (FBDD) or structure-activity relationship (SAR) campaigns . Replacement by non-azido analogs (e.g., the 4-hydroxy or 4-bromo derivatives) eliminates the click-chemistry compatibility that the azido group uniquely provides, precluding downstream CuAAC conjugation to alkyne-bearing probes, surfaces, or biomolecules [1].

Quantitative Differentiation Evidence for (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene: Comparator-Based Procurement Decision Data


Chiral Configuration: (4R) vs. (4S) Enantiomer – Stereochemical Identity Determines Asymmetric Utility

The target compound possesses the (4R) absolute configuration at the C-4 stereocenter. Its direct enantiomer, (4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1867051-07-7), has the opposite spatial arrangement of the azido group . The two enantiomers share identical molecular formula (C₉H₈BrN₃O), molecular weight (254.08 g/mol), and connectivity; they differ solely in three-dimensional orientation, which governs enantioselective recognition in biological systems and stereochemical outcomes in asymmetric synthesis . No direct head-to-head biological comparison has been published, but the principle of stereochemical differentiation is a fundamental tenet of chiral chemistry.

Asymmetric synthesis Chiral pool building block Diastereoselective reaction

Regiochemistry: 2H-Chromene vs. Isochroman Skeleton – Ring Fusion Determines Molecular Topology

The target compound is based on the 2H-chromene (2H-1-benzopyran) skeleton, where the pyran oxygen is at position 1 and the ring is fused across positions 1 and 2 of the benzene ring. In contrast, 4-azido-6-bromoisochroman (CAS 676134-72-8) is an isochroman (1H-2-benzopyran) regioisomer where the pyran oxygen occupies a different ring position . Although both compounds share the molecular formula C₉H₈BrN₃O and molecular weight 254.08, the different ring fusion patterns produce distinct molecular shapes, dipole moments, and spatial vectors for the azido and bromo substituents [1]. This topological divergence is critical in fragment-based screening where shape complementarity to a protein binding pocket governs hit identification.

Fragment-based drug design Molecular topology Regioisomer comparison

Dual Functional Handles: Azido + Bromo vs. Single-Functional Analogs – Orthogonal Reactivity for Iterative Derivatization

The target compound uniquely combines an aliphatic azido group at C-4 and an aryl bromo substituent at C-6 on the same chromane scaffold. Gabbutt et al. (1994) demonstrated that 4-bromo-2H-chromenes are versatile intermediates that can be converted to lithio derivatives, enabling access to a wide range of 4-substituted chromenes [1]. The azido group in the target compound replaces the 4-bromo with a click-chemistry-compatible azide while retaining the 6-bromo for orthogonal reactivity. In contrast, single-functional analogs—such as (4R)-4-azido-3,4-dihydro-2H-chromene (lacking 6-Br) or 6-bromo-3,4-dihydro-2H-chromen-4-ol (lacking azide)—offer only one reactive handle, limiting their utility for stepwise, orthogonal derivatization [2]. The azido group participates in CuAAC with terminal alkynes (forming 1,2,3-triazoles), while the aryl bromide can independently undergo Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-couplings [3].

Click chemistry Orthogonal functionalization Cross-coupling CuAAC

Saturation State: 3,4-Dihydro (Chromane) vs. 2H-Chromene – Conformational Flexibility and sp³ Character

The target compound is a 3,4-dihydro-2H-chromene (chromane), with a saturated C3–C4 bond imparting sp³ character at two positions on the pyran ring. The ZINC database reports a fraction sp³ (Fsp³) of 0.11 for this compound, reflecting the contribution of the saturated positions to overall molecular geometry [1]. In contrast, fully unsaturated 2H-chromene analogs (e.g., 4-bromo-2H-chromene from Gabbutt et al., 1994) possess an sp²-hybridized C3–C4 double bond, resulting in a planar pyran ring with Fsp³ approaching zero [2]. The increased Fsp³ of the target compound correlates with enhanced conformational flexibility, altered LogP, and potentially improved solubility—properties valued in medicinal chemistry campaigns that prioritize escape from flatland [1].

Conformational flexibility sp³ fraction Property-based design Fraction sp³

High-Value Application Scenarios for (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene (CAS 1841382-71-5): Where This Chiral Building Block Delivers Unique Procurement Value


Chiral-Pool Synthesis of Enantioenriched Triazole-Fused Chromane Libraries

The (4R) configuration enables the construction of enantioenriched compound libraries via CuAAC click chemistry with chiral alkynes. The stereochemical integrity of the C-4 azido center is preserved during triazole formation, allowing the resulting 1,2,3-triazole products to retain defined absolute stereochemistry. This is essential for medicinal chemistry programs requiring enantiopure compounds for target engagement studies, as the (4S) enantiomer (CAS 1867051-07-7) would produce diastereomeric products with potentially divergent biological activity . The dual azido-bromo functionality further permits post-click diversification via cross-coupling at the C-6 bromo position, enabling the rapid generation of diverse, enantioenriched screening libraries from a single chiral starting material [1].

Orthogonal Bioconjugation Probe Development Using Sequential Azide-Alkyne Click and Pd-Catalyzed Cross-Coupling

The target compound's two orthogonal reactive handles—aliphatic azide and aryl bromide—enable a stepwise bioconjugation strategy. First, the azide can be conjugated to an alkyne-bearing fluorophore, biotin tag, or PEG chain via CuAAC, yielding a stable triazole linkage. Subsequently, the intact C-6 aryl bromide can undergo Suzuki-Miyaura coupling to introduce additional functionality (e.g., affinity handles, solubility-modifying groups, or second fluorophores) without disturbing the triazole linkage [2]. This sequential, protecting-group-free workflow is unattainable with single-functional chromane analogs (e.g., 4-hydroxy or 4-bromo derivatives), which lack the azide handle, or with non-brominated azido-chromanes, which lack the cross-coupling handle [1].

Fragment-Based Drug Design (FBDD) with a Chiral, sp³-Rich Chromane Scaffold

The chromane scaffold provides an attractive starting point for FBDD due to its moderate molecular weight (254.08 Da), favorable physicochemical properties (LogP = 1.33, tPSA = 44 Ų), and measurable sp³ character (Fsp³ = 0.11) that departs from fully aromatic, flat chromene fragments [1]. The (4R) stereochemistry offers a chiral vector for exploring enantioselective fragment binding, while the azido and bromo groups provide natural vectors for fragment growing or linking without requiring additional functional group installation. Compared to the regioisomeric isochroman analog (CAS 676134-72-8), the 2H-chromene skeleton orients substituents into a distinct region of chemical space, offering complementary screening coverage in fragment library design .

Precursor to Photochromic and Thermoswitchable Chromene Derivatives

Chromenes and chromanes are established scaffolds in photochromic and thermochromic materials. Gabbutt et al. (1994) demonstrated that 4-substituted 2H-chromenes are versatile precursors to spirobenzopyrans and related photochromic systems, with the 4-position substituent modulating the photochromic response [2]. The azido group in the target compound can be converted via CuAAC to triazole-linked functional modules (e.g., electron-donating or electron-withdrawing groups) that tune photochromic properties, while the C-6 bromo group provides a secondary modification site. This dual tunability is not available in simpler 4-bromo-chromene analogs, offering materials scientists a platform for iterative property optimization [1].

Quote Request

Request a Quote for (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.